molecular formula C12H14O3 B13150449 6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Cat. No.: B13150449
M. Wt: 206.24 g/mol
InChI Key: MDUIRBGWUTYPDC-UHFFFAOYSA-N
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Description

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a chemical compound belonging to the class of benzopyrans. Benzopyrans are a group of organic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of an ethyl group at the 6th position and a carboxylic acid group at the 4th position of the dihydrobenzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the benzopyran ring

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield benzopyran-4-one derivatives, while reduction can produce benzopyran-4-ol derivatives.

Scientific Research Applications

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound has a fluorine atom at the 6th position instead of an ethyl group.

    7-Methyl-2H-1-benzopyran-2-one: This compound has a methyl group at the 7th position and a lactone ring instead of a carboxylic acid group.

Uniqueness

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the benzopyran ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

6-ethyl-3,4-dihydro-2H-chromene-4-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-2-8-3-4-11-10(7-8)9(12(13)14)5-6-15-11/h3-4,7,9H,2,5-6H2,1H3,(H,13,14)

InChI Key

MDUIRBGWUTYPDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OCCC2C(=O)O

Origin of Product

United States

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